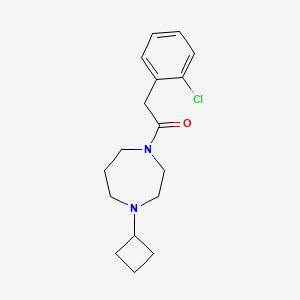
2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H23ClN2O and its molecular weight is 306.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is a member of the diazepan derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H18ClN2O with a molecular weight of approximately 270.76 g/mol. Its structure consists of a chlorophenyl group attached to a diazepane ring, which is linked to an ethanone moiety. The presence of the chlorophenyl and cyclobutyl groups contributes to its unique biological profile.
Research suggests that compounds with similar structures exhibit various mechanisms of action, including:
- Acetylcholinesterase Inhibition : Certain piperazine derivatives have shown the ability to inhibit human acetylcholinesterase, which may be relevant for neurodegenerative diseases like Alzheimer's . Although specific data on our compound is limited, structural similarities may indicate potential for similar activity.
- Binding Affinity : Molecular docking studies can predict binding affinities to specific receptors or enzymes. For instance, related compounds have demonstrated significant binding at the active sites of enzymes involved in neurotransmission and neuroprotection.
Pharmacological Effects
The biological activities associated with this compound can be categorized as follows:
- Neuroprotective Effects : Diazepan derivatives often exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
- Antidepressant Activity : Some studies have indicated that similar compounds may exhibit antidepressant effects by influencing serotonin and norepinephrine levels in the brain.
Case Studies
- In Vitro Studies : A study investigated the effects of related diazepan derivatives on neuronal cell lines, showing that these compounds can enhance cell viability under oxidative stress conditions . The results suggested potential applications in treating neurodegenerative disorders.
- Animal Models : In vivo studies using rodent models have shown that compounds with structural similarities can reduce anxiety-like behaviors in tests such as the elevated plus maze and open field test, indicating anxiolytic properties .
- Toxicity Studies : Toxicological assessments are crucial for determining safety profiles. Preliminary studies suggest moderate toxicity at high doses; however, further research is needed to establish safe therapeutic windows.
Data Tables
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-2-1-5-14(16)13-17(21)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYFGWUJPYKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














